Tiracizine
Overview
Description
Tiracizine is a chemical compound known for its antiarrhythmic propertiesThis compound is used primarily in the treatment of cardiac arrhythmias, helping to regulate abnormal heart rhythms .
Scientific Research Applications
Tiracizine has several applications in scientific research:
Chemistry: It is used as a model compound in the study of dibenzazepine derivatives and their chemical properties.
Biology: this compound is used in studies investigating the effects of antiarrhythmic agents on cardiac cells.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs .
Mechanism of Action
Target of Action
Tiracizine is an antiarrhythmic agent . . It’s worth noting that this compound belongs to the class of organic compounds known as dibenzazepines . These are compounds with two benzene rings connected by an azepine ring, which is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom .
Mode of Action
Given its classification as an antiarrhythmic agent , it can be inferred that this compound may interact with ion channels or other proteins involved in the regulation of heart rhythm.
Biochemical Pathways
As an antiarrhythmic agent , it is likely to influence the electrical activity of the heart, potentially affecting pathways related to cardiac muscle contraction and relaxation
Pharmacokinetics
A study has reported the pharmacokinetics of this compound in serum and urine of healthy volunteers after single oral administration of different doses .
Result of Action
As an antiarrhythmic agent , this compound is likely to have effects on the electrical activity of the heart, potentially influencing heart rhythm.
Biochemical Analysis
Biochemical Properties
Tiracizine plays a crucial role in biochemical reactions, particularly in the modulation of cardiac ion channels. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across the cell membrane. By inhibiting this enzyme, this compound alters the ion flux, leading to changes in the action potential duration and refractory period of cardiac cells .
Additionally, this compound interacts with voltage-gated sodium channels, leading to a decrease in sodium influx during the depolarization phase of the cardiac action potential. This interaction is crucial for its antiarrhythmic properties, as it helps stabilize the cardiac rhythm and prevent abnormal electrical activity .
Cellular Effects
This compound has significant effects on various types of cells, particularly cardiac myocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound affects the action potential by prolonging the refractory period and reducing the excitability of the cells. This is achieved through its interaction with sodium and potassium channels, which are critical for the propagation of electrical signals in the heart .
Moreover, this compound has been shown to impact gene expression related to ion channel regulation and cardiac muscle contraction. By modulating the expression of these genes, this compound can influence the overall function of cardiac cells and improve their response to arrhythmic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the sodium-potassium ATPase enzyme, inhibiting its activity and altering the ion balance within the cell. This inhibition results in a decrease in the intracellular sodium concentration and an increase in the intracellular potassium concentration, which stabilizes the cardiac cell membrane potential .
Additionally, this compound binds to voltage-gated sodium channels, blocking the influx of sodium ions during depolarization. This blockade reduces the excitability of cardiac cells and prevents the occurrence of abnormal electrical activity. The combined effect of these interactions is the stabilization of the cardiac rhythm and the prevention of arrhythmias .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to adaptive changes in cardiac cells, such as alterations in ion channel expression and function .
These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical applications. Continuous monitoring of its stability and degradation is essential to ensure its therapeutic effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes cardiac rhythm without significant adverse effects. At higher doses, toxic effects have been observed, including prolonged QT intervals and potential arrhythmogenic effects . These threshold effects highlight the importance of careful dosage management in clinical settings to avoid adverse outcomes.
In animal studies, this compound has shown a dose-dependent relationship with its therapeutic and toxic effects. Understanding this relationship is critical for optimizing its use in treating cardiac arrhythmias .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The primary metabolites of this compound include hydroxylated and demethylated derivatives, which are further conjugated and excreted via the renal route .
The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions. By elucidating these pathways, researchers can better predict the behavior of this compound in the body and optimize its therapeutic use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the gastrointestinal tract and distributed via the bloodstream to target tissues, including the heart. This compound binds to plasma proteins, which facilitates its transport and prolongs its half-life in the circulation .
Within cells, this compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of this compound at the site of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane of cardiac cells. It targets specific compartments, such as ion channels and transporters, to exert its effects. Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound within the cell .
Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use. By targeting specific cellular compartments, this compound can effectively modulate cardiac function and prevent arrhythmias .
Preparation Methods
The synthesis of tiracizine involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Formation of the azepine ring: This is achieved through a cyclization reaction.
Introduction of the dimethylamino group: This is typically done through a substitution reaction using dimethylamine.
Chemical Reactions Analysis
Tiracizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides
Comparison with Similar Compounds
Tiracizine is similar to other antiarrhythmic agents such as amiodarone and lidocaine. it is unique in its chemical structure and specific mechanism of action. Unlike amiodarone, which has multiple targets including potassium channels, this compound primarily targets sodium channels. This specificity can result in different therapeutic effects and side effect profiles .
Similar Compounds
Properties
IUPAC Name |
ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMZCVTJDTESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048714 | |
Record name | Tiracizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83275-56-3 | |
Record name | Ethyl N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83275-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiracizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083275563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiracizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiracizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIRACIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUO2T61K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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